![molecular formula C10H14N2O B1597187 [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol CAS No. 690632-85-0](/img/structure/B1597187.png)
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
説明
“[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C10H14N2O and a molecular weight of 178.23 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” can be represented by the SMILES stringOCc1cccnc1N2CCCC2 . The InChI representation is 1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 . Physical And Chemical Properties Analysis
“[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol” is a liquid . It has a molecular weight of 178.23 . The compound’s storage class code is 12, which corresponds to non-combustible liquids .科学的研究の応用
Methanol in Biomembrane and Proteolipid Studies
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Small angle neutron scattering studies have shown that methanol increases mixing of isotopically distinct lipid vesicles, enhancing transfer and flip-flop kinetics of lipids. This indicates methanol's ability to influence bilayer composition and structure-function relationships, critical in cell survival and protein reconstitution studies Nguyen et al., 2019.
Catalysis in Carbon Dioxide Reduction
The pyridinium ion, related to the pyridinyl group in [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, serves as a novel homogeneous catalyst for converting carbon dioxide to methanol. Despite competing reactions, such as proton reduction, the catalytic system has demonstrated faradaic yields of methanol up to 30% at low overpotentials Seshadri et al., 1994. Further research into the electrocatalytic reduction process reveals the potential involvement of a hydrogen-bonded pyridine dimer as a pre-electrocatalyst, providing new insights into activating CO2 for methanol production Yan et al., 2014.
Safety And Hazards
特性
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDGAPSSLJMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383356 | |
| Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol | |
CAS RN |
690632-85-0 | |
| Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



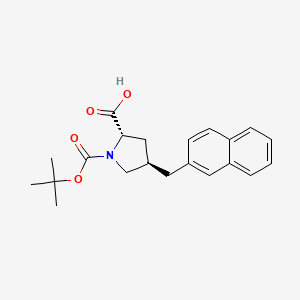
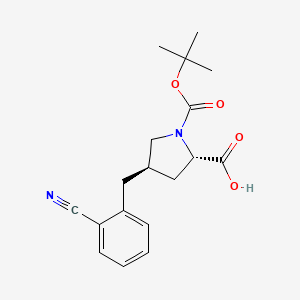
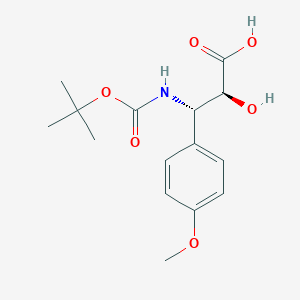
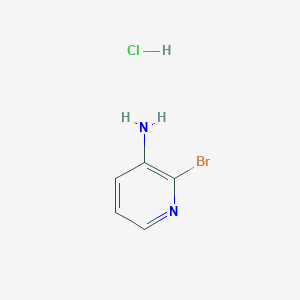
![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)
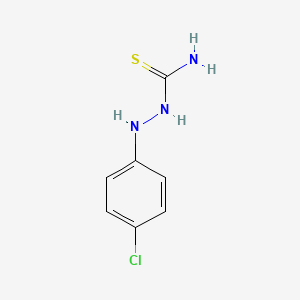
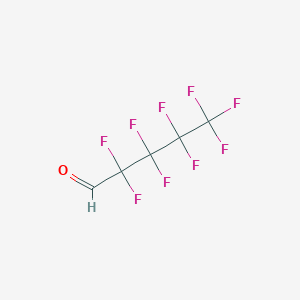
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)
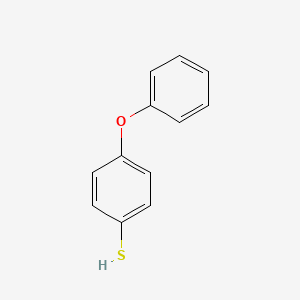
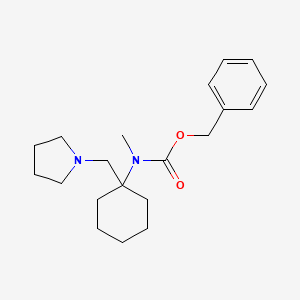
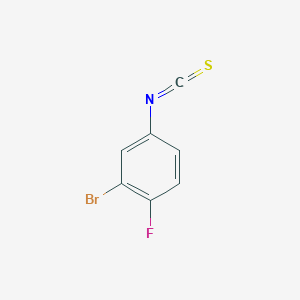
![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)
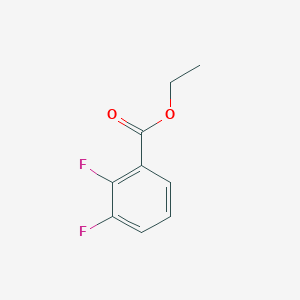
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)